molecular formula C11H13N3O3S B3377416 2-({1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}formamido)propanoic acid CAS No. 1309001-73-7

2-({1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}formamido)propanoic acid

Cat. No.: B3377416
CAS No.: 1309001-73-7
M. Wt: 267.31
InChI Key: VRBWRFFASOJILA-UHFFFAOYSA-N
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Description

2-({1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}formamido)propanoic acid is a heterocyclic compound featuring a thienopyrazole core fused with a formamido-propanoic acid side chain. This compound’s structural complexity arises from the combination of sulfur-containing thiophene, pyrazole, and a polar carboxylic acid functional group, making it a subject of interest in medicinal chemistry and materials science .

Properties

IUPAC Name

2-[(1,3-dimethylthieno[2,3-c]pyrazole-5-carbonyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3S/c1-5-7-4-8(18-10(7)14(3)13-5)9(15)12-6(2)11(16)17/h4,6H,1-3H3,(H,12,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBWRFFASOJILA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)NC(C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-({1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}formamido)propanoic acid involves several steps. The synthetic route typically starts with the preparation of the thieno[2,3-c]pyrazole core, followed by the introduction of the formamido and propanoic acid groups. The reaction conditions often include the use of specific catalysts and solvents to facilitate the reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-({1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}formamido)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the formamido group, using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

2-({1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}formamido)propanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic effects.

    Medicine: As a nonsteroidal anti-inflammatory drug, it is investigated for its potential therapeutic applications in treating various inflammatory conditions.

    Industry: The compound may be used in the development of new pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 2-({1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}formamido)propanoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process. By inhibiting these enzymes, the compound reduces the production of prostaglandins, which are mediators of inflammation and pain. This leads to its anti-inflammatory and analgesic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Thienopyrazole Family

  • 1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic Acid (CAS RN 25252-46-4): This parent compound lacks the formamido-propanoic acid side chain but shares the thienopyrazole core. It exhibits a higher melting point (260°C, decomposition) compared to derivatives with appended functional groups, likely due to stronger intermolecular hydrogen bonding from the carboxylic acid .
  • 5-Amino-3-hydroxy-1H-pyrazol-1-yl Derivatives (7a and 7b): These compounds, synthesized via reactions involving malononitrile or ethyl cyanoacetate and sulfur , feature amino and hydroxy substituents instead of the dimethyl and formamido groups. Their reduced polarity compared to 2-({1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}formamido)propanoic acid results in lower aqueous solubility, as evidenced by their synthesis in non-polar solvents like 1,4-dioxane .

Functional Group Impact on Physicochemical Properties

Property 2-({1,3-Dimethyl-...}propanoic Acid 1,3-Dimethyl-thienopyrazole-5-carboxylic Acid Compound 7a/7b
Molecular Weight (g/mol) ~349.3 (estimated) 196.22 7a: ~290; 7b: ~336
Polarity High (carboxylic acid + formamido) Moderate (carboxylic acid) Low (cyano/ester)
Solubility Likely water-soluble Limited solubility (requires DMSO) Soluble in dioxane
Melting Point Not reported 260°C (dec.) Not reported

Research Findings and Limitations

  • Gaps in Data: Direct experimental data (e.g., melting points, solubility, bioactivity) for 2-({1,3-dimethyl-...}propanoic acid are scarce. Current comparisons rely on extrapolation from structural analogues and functional group chemistry.
  • Commercial Viability : The high cost of the parent carboxylic acid (e.g., ¥27,200/250 mg for 97% purity ) suggests that scaling production of its derivatives would require optimization to reduce expenses.

Biological Activity

2-({1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}formamido)propanoic acid is a compound with a complex structure that includes a thieno[2,3-c]pyrazole moiety linked to a propanoic acid group through a formamido bond. Its molecular formula is C11H13N3O3S, and it has a molecular weight of 267.31 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research.

Chemical Structure and Properties

The structural features of this compound include:

Feature Description
Molecular Formula C11H13N3O3S
Molecular Weight 267.31 g/mol
Functional Groups Thieno[2,3-c]pyrazole ring, formamido group, carboxylic acid
CAS Number 1309001-73-7

The presence of the thieno and pyrazole rings suggests potential interactions with biological targets due to their electronic properties and ability to participate in hydrogen bonding.

Anti-inflammatory Properties

Preliminary studies indicate that this compound may function as a nonsteroidal anti-inflammatory drug (NSAID). The proposed mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins—key mediators of inflammation and pain. By inhibiting COX activity, this compound could potentially reduce inflammatory responses in various conditions .

Case Studies and Research Findings

While direct studies on the biological activity of this specific compound are scarce, related compounds have been evaluated extensively:

  • Antiproliferative Activity : A study on similar thieno[2,3-c]pyrazole derivatives reported significant cytotoxicity against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines. The best-performing compounds exhibited IC50 values in the low micromolar range .
  • Mechanism Insights : Molecular docking studies suggest that compounds with similar structures inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. This inhibition leads to apoptosis in cancer cells .

Q & A

Q. What are the common synthetic routes for 2-({1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}formamido)propanoic acid?

The synthesis typically involves coupling 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (prepared via cyclization of thiophene derivatives with hydrazine) with a β-alanine derivative. Activation of the carboxylic acid group using reagents like thionyl chloride (to form the acyl chloride) or carbodiimides (e.g., EDC) facilitates amide bond formation. Reaction conditions (e.g., anhydrous solvents, controlled pH) are critical to minimize side reactions .

Q. Which spectroscopic methods are used to characterize this compound?

  • 1H/13C NMR : To confirm the presence of the thienopyrazole ring, methyl groups, and propanoic acid backbone. Key signals include aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 2.0–3.0 ppm) .
  • HPLC-MS : Validates molecular weight and purity, with ESI-MS often showing [M+H]+ or [M−H]− ions .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the amide and carboxylic acid) .

Q. How is crystallographic data for this compound refined?

Programs like SHELXL (part of the SHELX suite) are widely used for small-molecule refinement. Initial phases are determined via direct methods (SHELXS/SHELXD), followed by iterative refinement of atomic positions and thermal parameters. Hydrogen bonding patterns can be analyzed using graph-set notation to understand packing interactions .

Q. What solvents and conditions ensure stability during storage?

The compound is typically stored in anhydrous DMSO or ethanol at −20°C to prevent hydrolysis of the amide bond. Lyophilization is recommended for long-term storage. Periodic NMR analysis is advised to monitor degradation .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

  • Catalyst Screening : Use Pd-based catalysts (e.g., Pd(OAc)₂) for coupling reactions to enhance efficiency.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) while maintaining >85% yield .
  • Purification : Employ preparative HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) to isolate high-purity product .

Q. How to resolve discrepancies in crystallographic data interpretation?

  • Twinned Data : Use SHELXL’s TWIN command to model twin domains.
  • Disorder Modeling : Apply PART instructions for flexible groups (e.g., methyl rotors).
  • Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Q. What computational methods predict bioactivity against enzymatic targets?

  • Docking Studies : Use AutoDock Vina to model interactions with LOX (lipoxygenase) or COX-2 (cyclooxygenase-2). The thienopyrazole moiety may occupy hydrophobic pockets, while the carboxylic acid group forms hydrogen bonds .
  • MD Simulations : GROMACS can simulate binding stability over 100 ns, with RMSD <2 Å indicating stable ligand-receptor complexes .

Q. How to design assays for radical scavenging activity?

  • DPPH Assay : Prepare 0.1 mM DPPH in ethanol, incubate with the compound (10–100 µM) for 30 min, and measure absorbance at 517 nm. IC50 values <50 µM suggest potent activity .
  • LOX Inhibition : Use soy LOX and linolenic acid as substrate. Monitor conjugated diene formation at 234 nm; Ki values are derived from Lineweaver-Burk plots .

Q. What strategies address low solubility in biological assays?

  • Prodrug Design : Synthesize methyl ester derivatives (e.g., via Fischer esterification) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (∼150 nm diameter) using emulsion-solvent evaporation, achieving >90% encapsulation efficiency .

Data Contradiction Analysis

Q. How to reconcile conflicting bioactivity results across studies?

  • Assay Variability : Standardize protocols (e.g., fixed incubation times, cell lines). For example, LOX activity may vary with enzyme source (soy vs. human recombinant) .
  • Structural Analogues : Compare with derivatives (e.g., 3-(thiazol-2-yl)propanoic acid) to isolate the impact of the thienopyrazole group. SAR studies can identify critical substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}formamido)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-({1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}formamido)propanoic acid

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